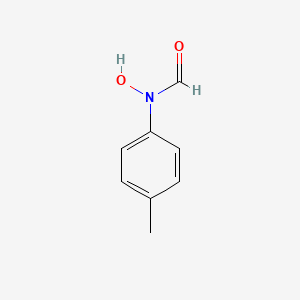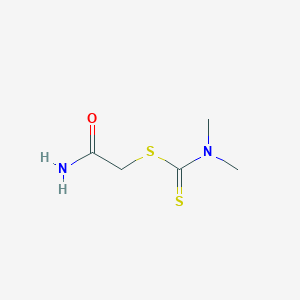
1,3-Butylene glycol dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butylene glycol dibenzoate is an organic compound with the molecular formula C18H18O4. It is a colorless, viscous liquid that is used in various industrial applications. This compound is known for its stability and versatility, making it a valuable component in the production of resins, plasticizers, and other chemical products .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol dibenzoate can be synthesized through the esterification of 1,3-butylene glycol with benzoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the following steps:
- Mixing 1,3-butylene glycol and benzoic acid in the presence of a catalyst.
- Heating the mixture to a temperature range of 90-130°C.
- Removing water formed during the reaction through distillation.
- Purifying the product through distillation or crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
1,3-Butylene glycol dibenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into 1,3-butylene glycol and benzoic acid in the presence of water and an acid or base catalyst.
Transesterification: Reaction with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Benzoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts, temperature range of 90-130°C.
Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.
Transesterification: Alcohols, acid or base catalyst, temperature range of 100-150°C.
Major Products Formed
Esterification: this compound.
Hydrolysis: 1,3-Butylene glycol and benzoic acid.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
1,3-Butylene glycol dibenzoate has a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of 1,3-butylene glycol dibenzoate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds .
相似化合物的比较
Similar Compounds
1,2-Butylene glycol dibenzoate: Similar in structure but differs in the position of the hydroxyl groups.
1,4-Butylene glycol dibenzoate: Another isomer with hydroxyl groups at different positions.
Diethylene glycol dibenzoate: Contains two ethylene glycol units instead of butylene glycol.
Uniqueness
1,3-Butylene glycol dibenzoate is unique due to its specific molecular structure, which provides a balance of flexibility and stability. This makes it particularly effective as a plasticizer and in other applications where both properties are desired .
属性
CAS 编号 |
2867-65-4 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
3-benzoyloxybutyl benzoate |
InChI |
InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)12-13-21-17(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
InChI 键 |
HVWZDMVPWXVEBP-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


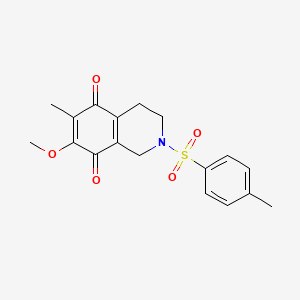
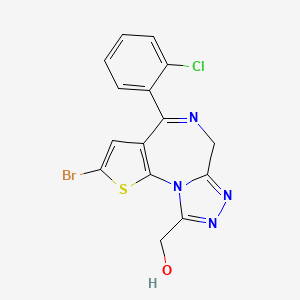

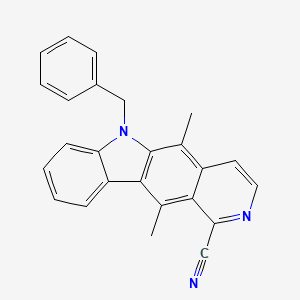

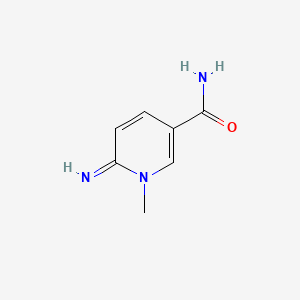
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
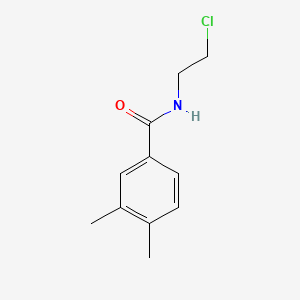
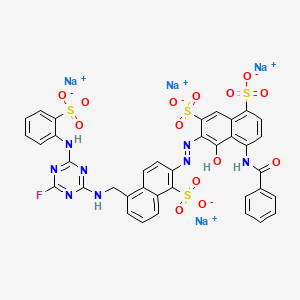
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
